molecular formula C14H21BO2 B1589169 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane CAS No. 214360-78-8

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

Cat. No. B1589169
M. Wt: 232.13 g/mol
InChI Key: ITLDRNGUSKUMRG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, also known as DTB or Dioxaborinane, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an ideal candidate for use in various fields of research, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Hydrolytic Stability and Structural Analysis

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane exhibits significant hydrolytic stability. Emsley et al. (1989) conducted an X-ray crystal structure determination that revealed the nearly planar nature of the 1,3,2-dioxaborinane ring and provided insights into the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Synthesis and Spectroscopic Characterization

Woods and Strong (1967) reported on the synthesis of 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, characterized through various spectroscopic methods. Their study highlights its reactivity and potential utility in forming analogs and adducts through catalytic hydrogenation and Diels-Alder reactions (Woods & Strong, 1967).

Chiral Synthons and Stereochemistry

Research by Weener et al. (1998) focused on synthesizing cis- and trans-isomers of related dioxaphosphorinane as chiral synthons, which are crucial in asymmetric synthesis. Their study provides insights into the molecular structure and potential applications in chiral chemistry (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998).

Conformational Studies and Electron Exchange

Kuznetsov et al. (1978) conducted conformational studies of alkyl-1,3,2-dioxaborinanes, revealing insights into the conformational homogeneity and heterogeneity of these molecules, influenced by the intensive “oxygen-boron” electron exchange (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).

Mass Spectral Studies and Rearrangements

Brindley and Davis (1971) explored the mass spectral behavior of 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, shedding light on the electron impact-induced rearrangements, which is crucial for understanding the stability and reactivity of these compounds (Brindley & Davis, 1971).

Antimicrobial Activity

Research by Babu et al. (2008) explored the synthesis and antimicrobial activity of dioxaphosphorinane-2-yl-amino carboxylates, indicating the potential application of these compounds in developing new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).

Application in Organic Synthesis

Lightfoot et al. (2003) studied the use of a variant of 1,3,2-dioxaborinane as a reagent in organic synthesis, particularly in vinylboronate Heck couplings, highlighting its superior stability and reactivity compared to other esters (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).

properties

IUPAC Name

5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-6-11(2)13(12(3)7-10)15-16-8-14(4,5)9-17-15/h6-7H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDRNGUSKUMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465827
Record name 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

CAS RN

214360-78-8
Record name 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214360-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chaumeil, S Signorella, C Le Drian - Tetrahedron, 2000 - Elsevier
The cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters and especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, is …
Number of citations: 106 www.sciencedirect.com
S Yasuike, K Nakata, W Qin, M Matsumura… - Journal of …, 2015 - Elsevier
The reaction of triarylstibanes (1) with boron trihalides (BCl 3 , and BBr 3 ) afforded arylboron dihalides (2) by utilizing all the three aryl groups on the antimony. Boron intermediates (2) …
Number of citations: 8 www.sciencedirect.com

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